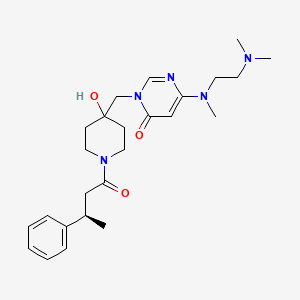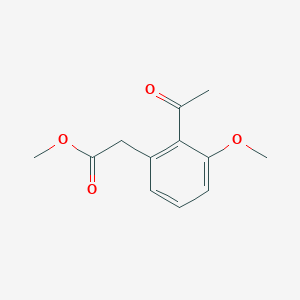
Oxetan-3-yl 2-aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetan-3-yl 2-aminoacetate is a compound that features an oxetane ring, a four-membered cyclic ether, attached to an aminoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-yl 2-aminoacetate typically involves the formation of the oxetane ring followed by the introduction of the aminoacetate group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the ring-closing metathesis of diene precursors .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Paternò–Büchi reaction or ring-closing metathesis. These methods allow for the efficient and controlled synthesis of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetan-3-yl 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the aminoacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while nucleophilic substitution can yield various substituted oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
Oxetan-3-yl 2-aminoacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of oxetan-3-yl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aminoacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-yl 2-aminoacetate: Similar to oxetan-3-yl 2-aminoacetate but with a four-membered nitrogen-containing ring.
Tetrahydrofuran-3-yl 2-aminoacetate: Contains a five-membered oxygen-containing ring instead of a four-membered ring.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as ring strain and reactivity. This makes it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
oxetan-3-yl 2-aminoacetate |
InChI |
InChI=1S/C5H9NO3/c6-1-5(7)9-4-2-8-3-4/h4H,1-3,6H2 |
InChI-Schlüssel |
BEDJYXDUBBMWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


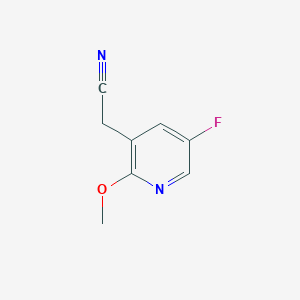
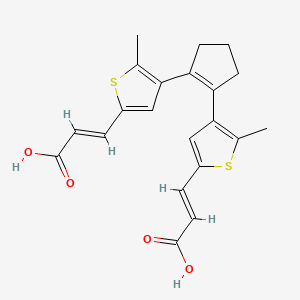
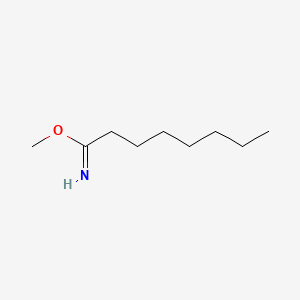

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
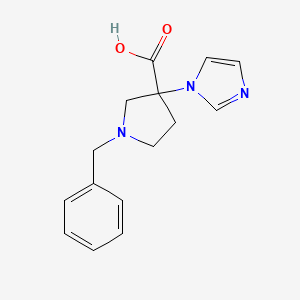
![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
